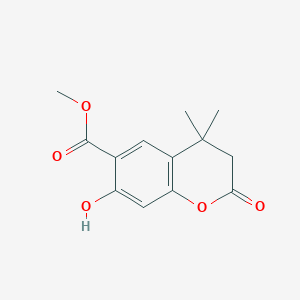![molecular formula C10H20N2O2 B13189777 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine is a complex organic compound that features both a pyrrolidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique stereochemistry and functional groups make it a valuable subject for research and application in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling. One common method includes the use of a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and different amines, followed by an acid- or base-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as phase transfer catalysis and the use of cheap, readily available raw materials are employed to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in modifying the functional groups attached to the rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain proteins or enzymes, thereby modulating their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Morpholine derivatives: Compounds such as 4-methylmorpholine and its analogs, which feature the morpholine ring.
Uniqueness
What sets 4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine apart is its combination of both pyrrolidine and morpholine rings, along with its specific stereochemistry. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C10H20N2O2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-6-9(11-7-10)8-12-2-4-14-5-3-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
FEDFWGUIOGKMLW-UWVGGRQHSA-N |
Isomerische SMILES |
CO[C@H]1C[C@H](NC1)CN2CCOCC2 |
Kanonische SMILES |
COC1CC(NC1)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
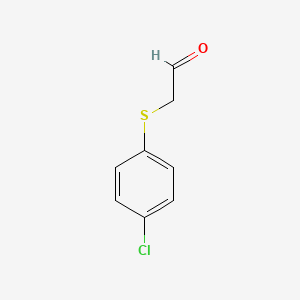
![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
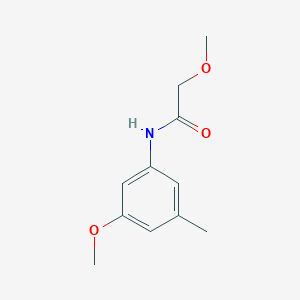
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
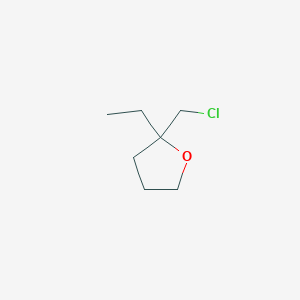
methanol](/img/structure/B13189738.png)
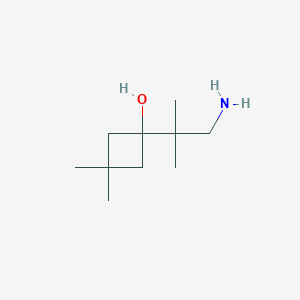
methanol](/img/structure/B13189756.png)

